molecular formula C24H29N5O4 B3964967 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE

5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE

Cat. No.: B3964967
M. Wt: 451.5 g/mol
InChI Key: VWEPRHFUQIHHML-UHFFFAOYSA-N
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Description

5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE is a complex organic compound with the molecular formula C19H19N5O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine core can interact with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propan-2-yloxyphenyl groups in 5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-nitro-4-N,6-N-bis[(4-propan-2-yloxyphenyl)methyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-16(2)32-20-9-5-18(6-10-20)13-25-23-22(29(30)31)24(28-15-27-23)26-14-19-7-11-21(12-8-19)33-17(3)4/h5-12,15-17H,13-14H2,1-4H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEPRHFUQIHHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE
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5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE
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5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE
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5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE
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5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE
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5-NITRO-N4,N6-BIS({[4-(PROPAN-2-YLOXY)PHENYL]METHYL})PYRIMIDINE-4,6-DIAMINE

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